molecular formula C8H10N2S B1671405 Ethionamide CAS No. 536-33-4

Ethionamide

Cat. No.: B1671405
CAS No.: 536-33-4
M. Wt: 166.25 g/mol
InChI Key: AEOCXXJPGCBFJA-UHFFFAOYSA-N
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Description

Ethionamide is a synthetic antibiotic used primarily as a second-line treatment for tuberculosis, particularly in cases where the disease is resistant to first-line drugs. It is also occasionally used to treat leprosy. This compound works by inhibiting the synthesis of mycolic acids, which are essential components of the cell walls of mycobacteria .

Mechanism of Action

Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. This compound, like prothionamide and pyrazinamide, is a nicotinic acid derivative related to isoniazid. It is thought that this compound undergoes intracellular modification and acts in a similar fashion to isoniazid. Isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall. Specifically isoniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor. It is the INH-NAD adduct that acts as a slow, tight-binding competitive inhibitor of InhA.
This compound may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. The exact mechanism of action of this compound has not been fully elucidated, but the drug appears to inhibit peptide synthesis in susceptible organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethionamide can be synthesized through the reaction of 2-ethylpyridine with carbon disulfide and ammonia, followed by oxidation. The process involves several steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions but optimized for efficiency and yield. This includes precise control of reaction conditions such as temperature, pressure, and the use of catalysts to speed up the reactions .

Chemical Reactions Analysis

Types of Reactions: Ethionamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethionamide has several applications in scientific research:

Comparison with Similar Compounds

Ethionamide is similar to other thioamide antibiotics such as prothionamide and isoniazid. it has unique properties that make it particularly useful in treating multidrug-resistant tuberculosis:

This compound’s ability to cross the blood-brain barrier and its effectiveness against resistant strains of mycobacteria make it a valuable drug in the fight against tuberculosis .

Properties

IUPAC Name

2-ethylpyridine-4-carbothioamide
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InChI

InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)
Source PubChem
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InChI Key

AEOCXXJPGCBFJA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC1=NC=CC(=C1)C(=S)N
Source PubChem
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Molecular Formula

C8H10N2S
Record name ETHIONAMIDE
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DSSTOX Substance ID

DTXSID0020577
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Molecular Weight

166.25 g/mol
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Physical Description

Ethionamide appears as yellow crystals or canary yellow powder with a faint to moderate sulfide odor. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Practically insoluble, Very sparingly soluble in ether. Sparingly soluble in methanol, ethanol, propylene glycol. Soluble in hot acetone, dichloroethane. Freely soluble in pyridine., 8.39e-01 g/L
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Mechanism of Action

Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. Ethionamide, like prothionamide and pyrazinamide, is a nicotinic acid derivative related to isoniazid. It is thought that ethionamide undergoes intracellular modification and acts in a similar fashion to isoniazid. Isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall. Specifically isoniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor. It is the INH-NAD adduct that acts as a slow, tight-binding competitive inhibitor of InhA., Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. The exact mechanism of action of ethionamide has not been fully elucidated, but the drug appears to inhibit peptide synthesis in susceptible organisms.
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Color/Form

Yellow crystals from ethanol

CAS No.

536-33-4
Record name ETHIONAMIDE
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Melting Point

327 to 331 °F (Decomposes) (NTP, 1992), 164-166 °C (decomposes), 163 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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